molecular formula C8H7BrN4 B2999548 5-Bromo-8-hydrazinyl-1,7-naphthyridine CAS No. 1279215-34-7

5-Bromo-8-hydrazinyl-1,7-naphthyridine

Cat. No. B2999548
CAS RN: 1279215-34-7
M. Wt: 239.076
InChI Key: UHTVWSVHABWHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-8-hydrazinyl-1,7-naphthyridine” is a derivative of naphthyridine, a class of compounds that are analogs of naphthalene with two fused pyridine rings . Naphthyridines have significant importance in the field of medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of naphthyridine derivatives has been a topic of interest in recent years. Various strategies have been employed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Synthesis and Animation

5-Bromo-8-hydrazinyl-1,7-naphthyridine plays a role in the synthesis and animation of related chemical compounds. Its reaction with potassium amide in liquid ammonia results in tele-amination, producing various aminated naphthyridines, which are useful in chemical synthesis and research (Woźniak & Plas, 1978).

Bromination of Naphthyridines

This compound contributes to understanding the bromination process of naphthyridines, a key step in organic synthesis for creating various derivatives with potential applications in material science and pharmaceuticals (Malm, Börnfeldt & Gronowitz, 1994).

Functionalization and Synthesis

The functionalization of related naphthyridines has been explored, offering routes to synthesize heterocyclic natural products and their analogues. This includes understanding the role of this compound in direct ring metalation and subsequent reactions to produce diverse products (Melzer, Plodek & Bracher, 2019).

Histochemical Applications

This compound has been used in histochemical studies for the demonstration of esterases, contributing to a better understanding of enzymatic activities in various tissues (Pearson & Defendi, 1957).

Hydrogen Bonding and Supramolecular Architecture

Studies on hydrogen bonding between bases like this compound and acidic compounds enhance the understanding of molecular interactions, crucial in the design of molecular structures and materials (Jin et al., 2010).

Ligand Construction

It's used in the construction of ligands for Ru(II) complexes. This includes the development of new bidentate and tridentate ligands, essential for applications in catalysis and material science (Singh & Thummel, 2009).

Synthesis of Novel Derivatives

The synthesis of novel 1,8-naphthyridine derivatives, starting from the reaction of this compound, offers pathways to create various compounds with potential applications in drug discovery and material science (Khalifa, Al-Omar & Ahmed, 2017).

Anion Recognition and Sensing

Derivatives of this compound have been used in anion recognition studies, particularly for fluoride ion sensing. This contributes to the development of new sensory materials and devices (Chahal, Dar & Sankar, 2018).

Safety and Hazards

While specific safety and hazard information for “5-Bromo-8-hydrazinyl-1,7-naphthyridine” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions for research on “5-Bromo-8-hydrazinyl-1,7-naphthyridine” and related compounds could involve further exploration of their synthesis, reactivity, and applications. Given their significant biological activities, these compounds could have potential applications in medicinal chemistry and other fields .

properties

IUPAC Name

(5-bromo-1,7-naphthyridin-8-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-6-4-12-8(13-10)7-5(6)2-1-3-11-7/h1-4H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTVWSVHABWHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2Br)NN)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.